![molecular formula C24H28Cl2N6O8 B15139953 (Z)-but-2-enedioic acid;4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine](/img/structure/B15139953.png)
(Z)-but-2-enedioic acid;4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine
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Description
(Z)-but-2-enedioic acid;4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C24H28Cl2N6O8 and its molecular weight is 599.4 g/mol. The purity is usually 95%.
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Biological Activity
(Z)-but-2-enedioic acid; 4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine is a complex organic compound that integrates the structural characteristics of a dicarboxylic acid and a pyrimidine derivative. The presence of various functional groups suggests significant pharmacological potential, which warrants an in-depth examination of its biological activity.
Chemical Structure and Properties
The compound features a butenedioic acid moiety linked to a pyrimidine structure, enhanced by dichlorophenyl and piperazine substituents. This unique combination may influence its interaction with biological targets, potentially leading to diverse biological activities.
Feature | Description |
---|---|
Molecular Formula | C18H21Cl2N5O2 |
Molecular Weight | 396.30 g/mol |
Structural Components | Butenedioic acid, pyrimidine, dichlorophenyl, piperazine |
Biological Activities
Preliminary studies indicate that compounds similar to (Z)-but-2-enedioic acid; 4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine exhibit various biological activities, including:
- Anticancer Activity : The structural similarity to known anticancer agents suggests potential efficacy against cancer cell lines.
- Enzyme Inhibition : Potential inhibition of key enzymes such as acetylcholinesterase (AChE) and urease has been indicated in related compounds.
- Antibacterial Properties : Similar compounds have shown moderate to strong antibacterial activity against various strains.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Anticancer Activity : A study on pyrimidine derivatives demonstrated significant cytotoxic effects against different cancer cell lines, suggesting that the compound could be evaluated for its anticancer properties .
- Enzyme Inhibition : Research on piperazine derivatives indicated strong inhibitory effects on AChE and urease, with IC50 values significantly lower than standard reference drugs . This suggests that (Z)-but-2-enedioic acid; 4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine may also exhibit similar enzyme inhibitory effects.
- Antibacterial Activity : Compounds with similar structures were tested against Salmonella typhi and Bacillus subtilis, showing promising antibacterial properties . The unique structural features of this compound could enhance its antibacterial efficacy.
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics involves studying how the compound interacts with biological targets at the molecular level. The presence of multiple functional groups may influence its binding affinity and selectivity towards specific receptors or enzymes.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer: Synthesis requires precise control of reaction parameters such as temperature (e.g., 209°C for analogous pyrimidine derivatives), pH, and reaction time to maximize yield and purity .
- Purification: Use TLC with CHCl₃/CH₃OH (10:1) to monitor reaction progress (Rf ≈ 0.55) .
- Characterization: Confirm structure via ¹H NMR in DMSO-d₆ (e.g., δ 4.38 ppm for CH₂ groups, δ 10.99 ppm for NH protons) and elemental analysis (C, H, N, Cl) .
Q. How can researchers confirm the structural integrity of the compound?
- Analytical Techniques:
- ¹H NMR: Identify key proton environments (e.g., NH₂ at δ 5.69 ppm, aromatic protons at δ 7.45–8.04 ppm) .
- Mass Spectrometry: Use high-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolve dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) for conformational validation .
Q. What preliminary biological assays are recommended for evaluating activity?
- In Vitro Testing: Screen against receptor tyrosine kinases (RTKs) using enzyme inhibition assays, given structural similarities to RTK inhibitors like N4-aryl pyrimidines .
- Dose-Response Studies: Determine IC₅₀ values in cell lines (e.g., cancer models) to assess potency .
Advanced Research Questions
Q. How can conformational analysis resolve discrepancies in biological activity data?
- Approach:
- Perform X-ray crystallography to compare dihedral angles and hydrogen-bonding patterns (e.g., intramolecular N—H⋯N bonds) that influence binding affinity .
- Use molecular docking to model interactions with RTK active sites, correlating conformational flexibility with activity .
Q. What strategies address contradictions in SAR (Structure-Activity Relationship) studies?
- Methodology:
- Comparative Synthesis: Prepare derivatives with modified substituents (e.g., replacing 2,6-dichlorophenyl with 4-chlorophenyl) and test activity .
- Data Normalization: Account for variables like assay conditions (pH, solvent) using standardized protocols (e.g., buffer solutions at pH 6.5) .
- Example: Trifluoromethyl groups enhance lipophilicity and metabolic stability, which may explain SAR outliers .
Q. How can environmental fate studies inform toxicity evaluations?
- Experimental Design:
- Partitioning Studies: Measure logP values to predict distribution in biotic/abiotic compartments .
- Degradation Pathways: Use LC-MS to identify metabolites under simulated environmental conditions (e.g., hydrolysis, photolysis) .
Q. Tables for Key Data
Table 1: NMR Signatures for Structural Confirmation
Proton Environment | Chemical Shift (δ, ppm) | Reference |
---|---|---|
CH₂ (alkyl) | 4.38 | |
NH₂ | 5.69 | |
Aromatic (Ar-H) | 7.45–8.04 |
Table 2: Crystallographic Parameters
Parameter | Value | Reference |
---|---|---|
Dihedral Angle (Pyrimidine-Phenyl) | 12.8° | |
Intramolecular H-Bond | N4—H4⋯N5 |
Properties
Molecular Formula |
C24H28Cl2N6O8 |
---|---|
Molecular Weight |
599.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H20Cl2N6.2C4H4O4/c1-23-5-7-24(8-6-23)15-9-14(21-16(19)22-15)20-10-11-12(17)3-2-4-13(11)18;2*5-3(6)1-2-4(7)8/h2-4,9H,5-8,10H2,1H3,(H3,19,20,21,22);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
NBLGNUAWAKUPSY-SPIKMXEPSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2)NCC3=C(C=CC=C3Cl)Cl)N.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2)NCC3=C(C=CC=C3Cl)Cl)N.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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